molecular formula C15H14ClN3O B2718512 2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide CAS No. 923842-98-2

2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B2718512
CAS No.: 923842-98-2
M. Wt: 287.75
InChI Key: UKKXCSHWORZBQM-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide is a chloroacetamide derivative featuring a pyrrole backbone substituted with cyano, methyl, and phenyl groups. Its molecular formula is C₁₅H₁₄ClN₃O, with a molecular weight of 287.74 g/mol (CAS: 923842-98-2) . This compound is primarily utilized in chemical research as a synthetic intermediate for heterocyclic systems and pharmaceutical building blocks.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-10-11(2)19(12-6-4-3-5-7-12)15(13(10)9-17)18-14(20)8-16/h3-7H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKXCSHWORZBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923842-98-2
Record name 2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of chloroacetyl chloride with a suitable pyrrole derivative. One common method involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrole derivative, which can be obtained through the cyclization of appropriate precursors.

    Reaction with Chloroacetyl Chloride: The pyrrole derivative is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: New derivatives with substituted functional groups.

    Reduction Reactions: Amines or other reduced forms of the cyano group.

    Oxidation Reactions: Oxidized derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide has been investigated for its potential as a therapeutic agent. The structural features of this compound allow it to interact with biological targets effectively. Notably:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of cyano and chloro groups may enhance these properties through improved binding affinity to target enzymes or receptors involved in cancer progression .

Agricultural Applications

The compound's structural characteristics suggest it could serve as a precursor or active ingredient in agrochemicals:

  • Pesticide Development : Compounds with similar structures have been utilized in the synthesis of novel insecticides and herbicides. The ability of the cyano group to participate in nucleophilic reactions can be harnessed to develop more effective agrochemicals .

Material Science

In material science, the unique properties of this compound are being explored for:

  • Polymer Synthesis : The compound can act as a building block in the synthesis of polymers with specific thermal and mechanical properties. Its reactivity allows for the creation of cross-linked networks that could enhance material performance .

Case Study 1: Anticancer Research

A study published in ACS Omega explored the anticancer properties of pyrrole derivatives, including compounds similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyrrole structure could lead to more potent anticancer agents .

Case Study 2: Agrochemical Development

Research conducted by agricultural chemists focused on synthesizing new pesticides from cyanoacetic acid derivatives. The findings indicated that compounds based on pyrrole structures showed promising insecticidal activity, paving the way for future studies on this compound as a candidate for agrochemical formulations .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like the cyano and chloro groups can influence its binding affinity and specificity. The exact pathways and molecular interactions involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Structural and Physicochemical Properties

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R₁ = Ph, R₂ = Cl C₁₅H₁₄ClN₃O 287.74 Pyrrole core with cyano, methyl, phenyl, and chloroacetamide groups
2-Chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide R₁ = 4-F-Ph, R₂ = Cl C₁₅H₁₃ClFN₃O 305.74 Fluorophenyl substitution enhances polarity and bioactivity potential
N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide R₁ = Bn, R₂ = Cl C₁₆H₁₆ClN₃O 301.77 Benzyl group increases lipophilicity
N-(3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Pyridine core, thioether C₂₇H₂₁N₃OS 427.54 Pyridine-thioacetamide hybrid with extended π-conjugation

Key Observations:

Substituent Effects: The fluorophenyl analog (C₁₅H₁₃ClFN₃O) exhibits higher molecular weight and polarity compared to the target compound, which may improve binding affinity in biological systems . Pyridine-thioacetamide hybrids (e.g., Compound 2) demonstrate distinct electronic properties from pyrrole-based analogs due to sulfur incorporation and π-conjugation .

Synthetic Routes :

  • The target compound and its analogs are synthesized via nucleophilic substitution reactions. For example:

  • Target compound: Likely synthesized by reacting 3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-amine with 2-chloroacetyl chloride under basic conditions (analogous to methods in ).
  • Fluorophenyl analog : Prepared using 4-fluorophenyl-substituted pyrrole precursors .
  • Pyridine-thioacetamide derivatives: Formed via refluxing chloroacetamides with thiol-containing pyridines in ethanol .

Table 2: Reported Bioactivity of Analogous Chloroacetamides

Compound Class Biological Activity Mechanism/Application Reference
Pyrrole-chloroacetamides Antibacterial, Antifungal Disruption of microbial cell membranes
Pyridine-thioacetamides Anticancer (in vitro) Topoisomerase inhibition
Thienopyrimidin-acetamides Antimicrobial Inhibition of bacterial enzyme pathways
  • The cyano and chloro groups likely contribute to electrophilic interactions with microbial enzymes.

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : Chloroacetamide derivatives frequently engage in N–H···O and C–H···Cl hydrogen bonding , influencing crystal packing and solubility. For example, the pyridine-thioacetamide hybrid (Compound 2) forms layered structures via S···N interactions .
  • Melting Points: The target compound’s melting point is unspecified in the evidence, but analogs like N-(7-methyl-2-phenylamino-thienopyrimidin-4-on-3-yl)acetamide melt at 143–145°C , suggesting similar thermal stability for the target.

Biological Activity

2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on diverse sources, including synthesis methods, biological evaluations, and case studies.

  • Molecular Formula : C15H14ClN3O
  • Molecular Weight : 287.74 g/mol
  • CAS Number : 923842-98-2
  • Structure : The compound features a pyrrole ring substituted with cyano and chloro groups, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. While specific data on this compound is limited, related compounds have shown promising results:

CompoundMIC (μg/mL)Target Organism
Pyrrole Derivative A3.125Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

These values indicate that pyrrole derivatives can exhibit significant antibacterial properties, suggesting that similar compounds may also possess antimicrobial activity .

Anticancer Activity

The anticancer potential of compounds similar to this compound has been investigated in various studies. For instance:

CompoundCell LineIC50 (μM)
Compound XMCF73.79
Compound YA54926
Compound ZHCT1160.95

These findings suggest that compounds with similar structural motifs may inhibit cancer cell proliferation effectively .

Synthesis and Evaluation

A study synthesized various pyrrole derivatives and evaluated their biological activities. The synthesis involved reacting suitable precursors under controlled conditions to yield the target compound. The resulting derivatives were screened for cytotoxicity against multiple cancer cell lines, demonstrating a range of IC50 values indicative of their potency .

Mechanistic Insights

Research into the mechanistic pathways of related pyrrole compounds has revealed their ability to induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : Certain derivatives halted the cell cycle at specific phases.
  • Induction of Apoptosis : Compounds triggered apoptotic pathways leading to cell death in cancerous cells.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Reference
SubstitutionK₂CO₃, DMF, 80°C75–85
CondensationChloroacetyl chloride, Et₃N, THF, 0°C60–70
PurificationEthanol/water (3:1)90–95

Basic: What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrrole ring substitution pattern and acetamide linkage. Key signals include:
    • ¹H NMR : δ 2.1–2.3 ppm (methyl groups on pyrrole), δ 4.2–4.5 ppm (CH₂Cl), δ 7.3–7.6 ppm (phenyl protons) .
    • ¹³C NMR : δ 165–170 ppm (C=O), δ 115–120 ppm (cyano group) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) confirm functional groups .
  • X-ray Crystallography : Resolves steric effects and hydrogen-bonding networks (e.g., N–H⋯O interactions in the crystal lattice) .

Advanced: How can computational methods predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Reaction Path Modeling : Quantum mechanical calculations (e.g., DFT) simulate nucleophilic substitution pathways, predicting activation energies and regioselectivity .
  • Molecular Docking : Tools like AutoDock Vina assess binding affinities to enzymes (e.g., cytochrome P450 isoforms) by modeling hydrogen bonds and hydrophobic interactions with the pyrrole and chloroacetamide moieties .
  • MD Simulations : Track conformational changes in biological targets (e.g., protein-ligand stability over 100 ns trajectories) .

Q. Table 2: Computational Parameters for Reactivity Prediction

MethodSoftware/ToolKey OutputsReference
DFT CalculationsGaussian 16Activation energy, ΔG‡
DockingAutoDock VinaBinding energy (kcal/mol)
MD SimulationsGROMACSRMSD, ligand-protein contacts

Advanced: How to resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Experimental Design : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) affecting yields. For example, a 2³ factorial design can optimize solvent (DMF vs. THF), base (K₂CO₃ vs. NaH), and temperature (60°C vs. 80°C) .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify side reactions (e.g., hydrolysis of chloroacetamide in aqueous conditions) .
  • Cross-Validation : Reproduce conflicting protocols with strict control of moisture/oxygen levels (e.g., Schlenk techniques) to assess reproducibility .

Advanced: What strategies mitigate steric hindrance during functionalization of the pyrrole ring?

Methodological Answer:

  • Directed Ortho-Metalation : Use bulky directing groups (e.g., TMS-protected amines) to guide substituents to less hindered positions .
  • Microwave-Assisted Synthesis : Enhance reaction rates under high temperatures (100–120°C) to overcome steric barriers .
  • Protecting Groups : Temporarily block reactive sites (e.g., cyano groups with Boc protection) to prioritize substitutions at the 4,5-dimethyl positions .

Basic: How to analyze degradation products under oxidative conditions?

Methodological Answer:

  • LC-MS/MS : Identify oxidized derivatives (e.g., N-oxide formation) using a C18 column and positive-ion ESI mode .
  • Stability Studies : Expose the compound to H₂O₂ (3% v/v) in pH 7.4 buffer at 37°C for 24 hours, followed by TLC or HPLC analysis .

Advanced: What crystallographic insights explain the compound’s solid-state stability?

Methodological Answer:

  • Hydrogen-Bond Networks : X-ray structures reveal N–H⋯O=C interactions between acetamide groups, forming dimeric R₂²(10) motifs that enhance thermal stability .
  • Packing Analysis : Van der Waals interactions between phenyl and pyrrole rings contribute to a high melting point (>200°C) .

Key Considerations for Researchers

  • Contradictory Data : Cross-reference synthesis protocols from patents and academic studies to identify optimal conditions.
  • Safety : Use fume hoods when handling chloroacetyl chloride (lachrymator) and cyanopyrrole intermediates (potential toxins) .

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